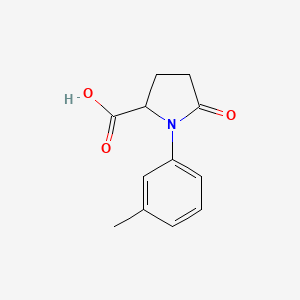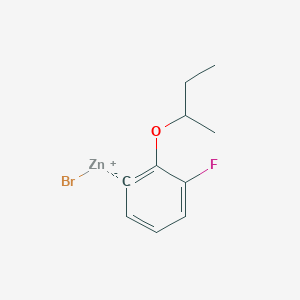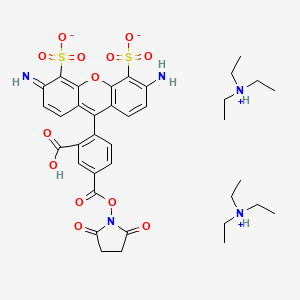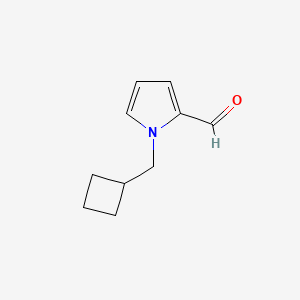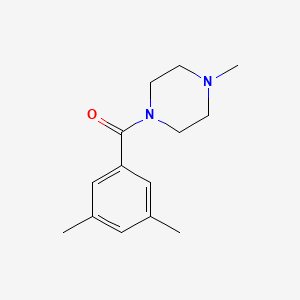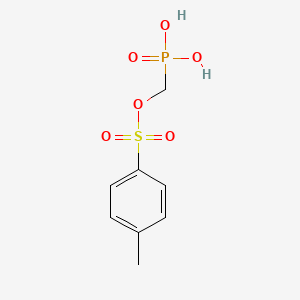
Tosyloxymethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosyloxymethylphosphonic acid is an organophosphorus compound that has gained attention in various scientific fields due to its unique chemical properties. It is characterized by the presence of a phosphonic acid group attached to a tosyloxymethyl moiety. This compound is of particular interest in the synthesis of antiviral drugs and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tosyloxymethylphosphonic acid typically involves the reaction of diethyl tosyloxymethyl phosphonate with various alcohols. A common method includes the use of adamantane series alcohols to produce esters of this compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tosyloxymethylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the free phosphonic acid.
Condensation Reactions: It can react with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromotrimethylsilane (BTMS) for silyldealkylation and various bases like sodium hydride (NaH) for condensation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from reactions involving this compound include various esters and derivatives that are key intermediates in the synthesis of antiviral drugs like tenofovir .
Scientific Research Applications
Tosyloxymethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is a key intermediate in the synthesis of antiviral drugs, which are crucial in the treatment of diseases like HIV/AIDS.
Medicine: Its derivatives are used in the development of nucleoside phosphonate drugs.
Industry: It is used in the production of herbicides, fungicides, and other agrochemicals .
Mechanism of Action
The mechanism of action of tosyloxymethylphosphonic acid and its derivatives involves the inhibition of viral replication. The compound acts as a prodrug, which, upon activation, inhibits the reverse transcriptase enzyme in viruses like HIV. This inhibition prevents the synthesis of viral DNA, thereby halting the replication process .
Comparison with Similar Compounds
Similar Compounds
Tenofovir: A nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Adefovir: Another antiviral drug used to treat hepatitis B.
Uniqueness
Tosyloxymethylphosphonic acid is unique due to its ability to form stable esters and its role as a key intermediate in the synthesis of antiviral drugs. Its chemical structure allows for various modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11O6PS |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonyloxymethylphosphonic acid |
InChI |
InChI=1S/C8H11O6PS/c1-7-2-4-8(5-3-7)16(12,13)14-6-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
InChI Key |
LVOASXNJWPROPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
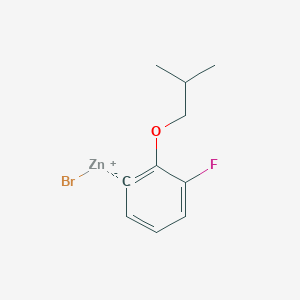
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
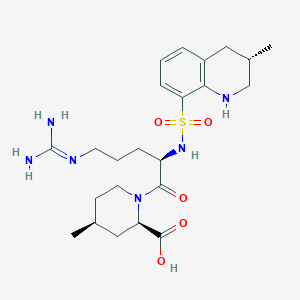
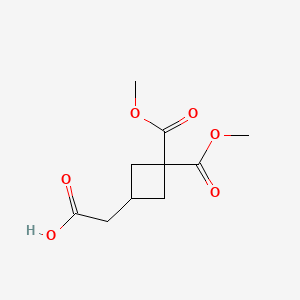
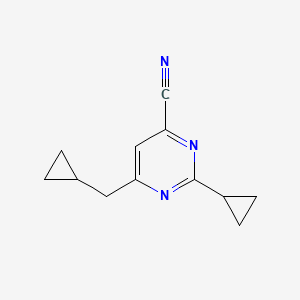
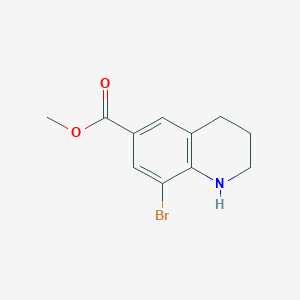
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

